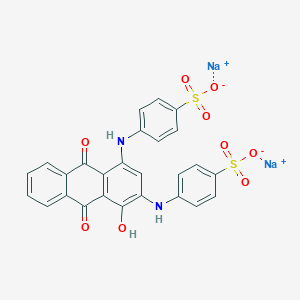

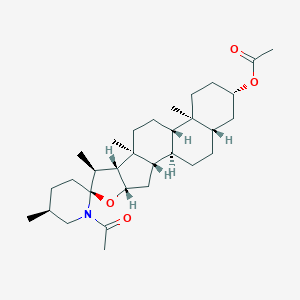

![molecular formula C12H13N B075334 7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole CAS No. 1130-93-4](/img/structure/B75334.png)

7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

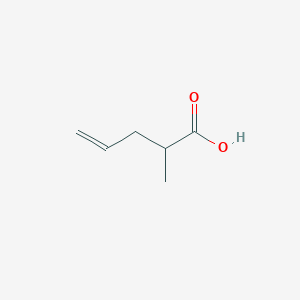

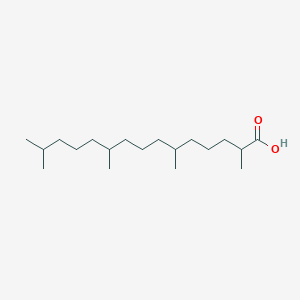

The synthesis of 7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole and related compounds involves various chemical methodologies. A notable approach includes the synthesis and autoxidation of new tetracyclic indolizino[1,2-b]indole derivatives through modified Fischer indole synthesis, indicating a complex synthesis pathway that involves multiple steps and yields a series of products, including autoxidized derivatives (Bhattacharya et al., 2001). Another method involves heating 4-acyl-3-iodo-7-methyl hexahydrocyclopenta[b]indoles in piperidine to yield 4-acyl-7-methyl tetrahydrocyclopenta[b]indoles, which can be further oxidized or nitrated to obtain various derivatives (Skladchikov et al., 2012).

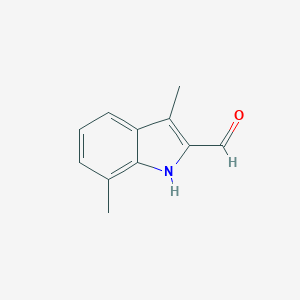

Molecular Structure Analysis

The molecular structure of these compounds has been explored through various studies. One study focuses on the structural analysis of chloro-phenyl-tetrahydroquinolino cyclohept[b]indoles, providing insights into their crystalline structures and molecular conformations, which are crucial for understanding their chemical behavior and reactivity (Yamuna et al., 2010).

Chemical Reactions and Properties

Chemical reactions involving 7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole derivatives are diverse. These include reactions with N- and C-alkenylanilines leading to the synthesis, oxidation, and nitration of these compounds to produce derivatives with varying functional groups (Skladchikov et al., 2012). Another example is the palladium-mediated oxidative annulation for synthesizing cyclopenta[b]indoles, highlighting the versatility of these compounds in undergoing complex chemical transformations (Agy et al., 2019).

Physical Properties Analysis

While specific studies on the physical properties of 7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole were not directly found in the provided research, the analysis and characterization of similar tetracyclic and pentacyclic indole derivatives, such as their crystalline structure and molecular conformations, offer indirect insights into their physical properties, including stability, solubility, and crystallinity (Yamuna et al., 2010).

Chemical Properties Analysis

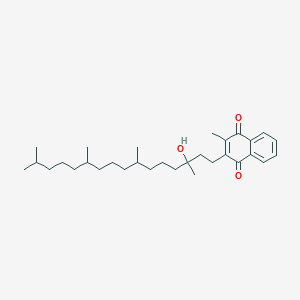

The chemical properties of these compounds are highlighted by their reactivity in various chemical reactions, including oxidative annulation and autoxidation, which demonstrate their potential in synthesizing a wide range of derivatives with diverse functional groups. These reactions not only showcase their chemical versatility but also their potential application in synthesizing pharmacologically active compounds (Bhattacharya et al., 2001; Agy et al., 2019).

Applications De Recherche Scientifique

Synthesis and Chemical Reactions : Skladchikov, Suponitskii, Abdrakhmanov, and Gataullin (2012) conducted a study on the synthesis, oxidation, and nitration of some 7-methyl-1,3a,4,8b-tetrahydrocyclopenta[b]indoles. They explored the heating of certain derivatives in piperidine, followed by oxidation with KMnO4, and nitration with ammonium nitrate and trifluoroacetic anhydride (Skladchikov et al., 2012).

Autoxidation Studies : Bhattacharya, Su, Chia, and Chen (2001) investigated the autoxidation of new tetracyclic 9H,10H-indolizino[1,2-b]indole-1-one derivatives, synthesized from the enol ether of 2,5-dihydroxy-7-methyl-6-cyano-indolizine and arylhydrazines. The study highlighted the formation of autoxidized products including 10-hydroperoxy-1-methoxyindolizino[1,2-b]indole as a major product (Bhattacharya et al., 2001).

Microwave-Accelerated Reactions : Shieh, Dell, and Repic (2001) explored the use of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and microwave irradiation to accelerate the methylation of phenols, indoles, and benzimidazoles with dimethyl carbonate. This study provides insight into the potential for rapid chemical transformations in this area (Shieh et al., 2001).

Reactions with Dimethyl Acetylenedicarboxylate : Acheson, Choi, and Letcher (1982) studied the reactions of 4-methyl-1,2,3,4-tetrahydrocyclopent[b]indole with dimethyl acetylenedicarboxylate, leading to various lactones and a diketone possessing the phenanthridone nucleus (Acheson et al., 1982).

Intramolecular Ritter Reactions : Maertens, Bogaert, Compernolle, and Hoornaert (2004) reported on the intramolecular Ritter reactions of 2-(2-cyanoethyl)tetrahydrocyclopenta[b]indole derivatives, key steps in constructing various tetracyclic lactam compounds (Maertens et al., 2004).

Safety And Hazards

Propriétés

IUPAC Name |

7-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N/c1-8-5-6-12-10(7-8)9-3-2-4-11(9)13-12/h5-7,13H,2-4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSPVKGRMUCWWSM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC3=C2CCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80406384 |

Source

|

| Record name | 7-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80406384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole | |

CAS RN |

1130-93-4 |

Source

|

| Record name | 7-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80406384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.